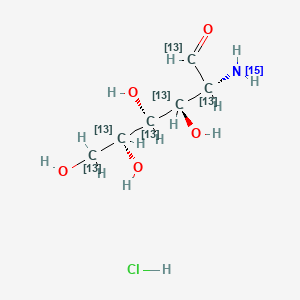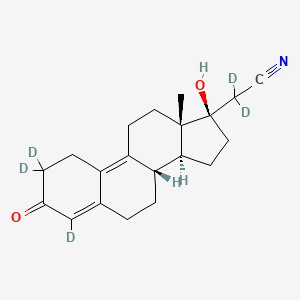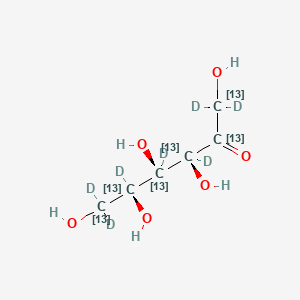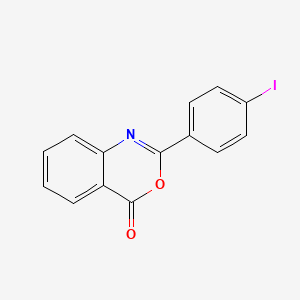
NTPDase-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .
科学的研究の応用
NTPDase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of NTPDases and their role in nucleotide metabolism.
作用機序
NTPDase-IN-3 exerts its effects by inhibiting the activity of NTPDases, thereby modulating the levels of extracellular nucleotides such as adenosine triphosphate and adenosine diphosphate. This inhibition affects purinergic signaling pathways, which play a crucial role in various physiological processes, including immune response, inflammation, and thrombosis . The molecular targets of this compound include the active sites of NTPDase enzymes, where it binds and prevents the hydrolysis of nucleotides .
類似化合物との比較
NTPDase-IN-3 is unique in its broad-spectrum inhibitory effects on multiple NTPDase isoforms, including NTPDase1, NTPDase2, NTPDase3, and NTPDase8 . Similar compounds include:
Compound 5e: Another NTPDase inhibitor with specific inhibitory effects on NTPDase3 and NTPDase8.
BG0136: Known for its effects on insulin release by inhibiting NTPDase3 activity.
NF279: A compound that affects purinergic signaling by inhibiting NTPDase activity.
This compound stands out due to its potent inhibitory effects across multiple NTPDase isoforms, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C22H24ClN3OS2 |
|---|---|
分子量 |
446.0 g/mol |
IUPAC名 |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |
InChIキー |
YQOHNUQVTDOXCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)


![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)




